3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Molecular Structure
- A study by Ramarao et al. (2004) describes the one-pot synthesis of fluorine-containing compounds, which are structurally related to 3-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide. This work emphasizes the convenience and efficiency of microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions for producing these compounds (Ramarao et al., 2004).
- Chopra and Row (2008) investigated the crystal structure of 3-fluoro-N-(3-fluorophenyl) benzamide, revealing the occurrence of concomitant polymorphism due to disorder in the crystal structure. This study is significant for understanding the molecular conformation and packing polymorphism of similar compounds (Chopra & Row, 2008).
Imaging and Sensing Applications
- Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research demonstrates the potential of these compounds in medical imaging, particularly in cancer diagnosis (Tu et al., 2007).
- Kepe et al. (2006) utilized a fluorine-substituted benzamide derivative as a molecular imaging probe for quantifying serotonin receptors in the living brains of Alzheimer's disease patients. This highlights the role of such compounds in neuroimaging and studying neurological disorders (Kepe et al., 2006).
- Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor with a furan-2-carboxamide group for detecting Cd2+ and CN− ions. This sensor's design, incorporating a structural component similar to this compound, shows the compound's potential in environmental and biological sensing (Ravichandiran et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-18-13(12-6-3-7-19-12)9-16-14(17)10-4-2-5-11(15)8-10/h2-8,13H,9H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWQUZIINNSGEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)F)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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